2,3,8-Trimethyl-4H-1-benzopyran-4,7(8H)-dione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3,8-Trimethyl-4H-1-benzopyran-4,7(8H)-dione is typically isolated from the culture filtrate of Cochliobolus spicifer. The fungus is grown in a malt extract medium supplemented with 0.3% peptone at 24°C for 21 days . The compound is then obtained as a colorless needle through a series of steps including active charcoal treatment, solvent partitioning (ethyl acetate), column chromatography on silica gel (2% acetone in benzene), and recrystallization from ethanol-water .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily produced through laboratory-scale fermentation processes involving the cultivation of Cochliobolus spicifer .
Chemical Reactions Analysis
Types of Reactions: 2,3,8-Trimethyl-4H-1-benzopyran-4,7(8H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction of this compound can yield dihydrospiciferone A.
Substitution: The compound can undergo substitution reactions at specific positions on its molecular structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or hydrogenation over platinum dioxide can be employed for reduction reactions.
Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products Formed:
Dihydrospiciferone A: Formed through reduction of this compound.
Other Derivatives: Various oxidation and substitution products depending on the reagents and conditions used.
Scientific Research Applications
2,3,8-Trimethyl-4H-1-benzopyran-4,7(8H)-dione has a wide range of scientific research applications, including:
Mechanism of Action
2,3,8-Trimethyl-4H-1-benzopyran-4,7(8H)-dione exerts its effects primarily through its phytotoxic properties. The compound inhibits plant growth by interfering with cellular processes in plants. The ketone function at C-7 and the methyl group at C-2 are essential for its phytotoxicity . The exact molecular targets and pathways involved in its mechanism of action are still under investigation, but it is believed to disrupt key metabolic pathways in plants .
Comparison with Similar Compounds
2,3,8-Trimethyl-4H-1-benzopyran-4,7(8H)-dione is unique due to its specific γ-pyrone and cyclohexenone structure. Similar compounds include:
Spiciferone B and C: Minor metabolites structurally related to this compound but with different phytotoxic properties.
Spiciferone F, G, and H: Analogues isolated from the endophytic fungus Phoma betae.
Spiciferol A: Another related compound with similar structural features.
These compounds share some structural similarities but differ in their biological activities and specific chemical properties, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C14H16O3 |
---|---|
Molecular Weight |
232.27 g/mol |
IUPAC Name |
8-ethyl-2,3,8-trimethylchromene-4,7-dione |
InChI |
InChI=1S/C14H16O3/c1-5-14(4)11(15)7-6-10-12(16)8(2)9(3)17-13(10)14/h6-7H,5H2,1-4H3 |
InChI Key |
QMMMQWRPZIJGPT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=O)C=CC2=C1OC(=C(C2=O)C)C)C |
Synonyms |
spiciferone A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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